molecular formula C8H6N4NaO2S B12071749 Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) CAS No. 99229-76-2

Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2)

Cat. No.: B12071749
CAS No.: 99229-76-2
M. Wt: 245.22 g/mol
InChI Key: HQAWAKPSYAFBPS-UHFFFAOYSA-N
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Description

This compound is a sodium salt of a benzoic acid derivative featuring a 4-substituted tetrazole ring with a thioxo group. The molecular formula (unavailable in provided evidence) likely includes two sodium ions (1:2 stoichiometry), neutralizing acidic protons from both the carboxylic acid and the tetrazole’s thiol tautomer. Structural analysis of such compounds often employs crystallographic tools like SHELX, a widely recognized software suite for small-molecule and macromolecular refinement .

Properties

CAS No.

99229-76-2

Molecular Formula

C8H6N4NaO2S

Molecular Weight

245.22 g/mol

InChI

InChI=1S/C8H6N4O2S.Na/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12;/h1-4H,(H,13,14)(H,9,11,15);

InChI Key

HQAWAKPSYAFBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2.[Na]

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Sodium Azide with Nitriles

The most widely reported method involves a [3+2] cycloaddition between 4-cyanobenzoic acid and sodium azide (NaN₃). A cobalt(II) catalyst (e.g., Co(II)-diazido complex) accelerates the reaction in dimethyl sulfoxide (DMSO) at 110°C, yielding 4-(1H-tetrazol-1-yl)benzoic acid. Subsequent thionation with Lawesson’s reagent introduces the thioxo group, followed by neutralization with sodium hydroxide to form the disodium salt.

Key Reaction Conditions

  • Catalyst : Co(II)-diazido complex (1 mol%)

  • Solvent : DMSO

  • Temperature : 110°C

  • Yield : 80–99% for tetrazole formation

Microwave-Assisted Cycloaddition

Microwave irradiation reduces reaction time from hours to minutes. For example, 4-cyanobenzoic acid reacts with NaN₃ and ammonium chloride (NH₄Cl) in water at 150°C for 20 minutes, achieving 85% conversion to the tetrazole intermediate. Thionation and salt formation proceed as above.

Thionation of Tetrazole Precursors

Thiolation Using Lawesson’s Reagent

4-(1H-Tetrazol-1-yl)benzoic acid undergoes thiolation with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in anhydrous tetrahydrofuran (THF). The reaction proceeds at 60°C for 6 hours, replacing the oxygen atom in the tetrazole ring with sulfur.

Optimization Data

ParameterOptimal Value
Reagent Equivalents1.2 eq
Reaction Time6 hours
Yield72%

Alternative Thionation Agents

Phosphorus pentasulfide (P₄S₁₀) in pyridine at 100°C offers a lower-cost route but requires longer reaction times (12–24 hours) and yields 60–65%.

Direct Synthesis from Substituted Benzoic Acids

Orthocarboxylic Acid Ester Route

4-Aminobenzoic acid reacts with ethyl orthoformate and sodium azide in acetic acid, forming the tetrazole ring in a single step. Thionation is achieved in situ using thiourea, followed by sodium hydroxide neutralization.

Example Procedure

  • Combine 4-aminobenzoic acid (10 mmol), ethyl orthoformate (12 mmol), and NaN₃ (15 mmol) in acetic acid.

  • Reflux at 80°C for 5 hours.

  • Add thiourea (12 mmol) and reflux for 3 hours.

  • Neutralize with NaOH (2.2 eq) to precipitate the sodium salt.

Yield : 58%

Hydrazonoyl Bromide Intermediate

Aryl hydrazonoyl bromide derivatives, synthesized from 4-bromobenzoic acid and thiourea, react with NaN₃ in acetonitrile to form the tetrazole-thioxo structure. Sodium methoxide (NaOMe) facilitates salt formation.

Salt Formation and Purification

Neutralization of the Free Acid

The carboxylic acid group (pKa ≈ 4.2) is neutralized with sodium hydroxide (2 eq) in ethanol/water (1:1). The disodium salt precipitates at pH 8–9 and is recrystallized from hot ethanol.

Critical Parameters

  • Stoichiometry : 2:1 NaOH-to-acid ratio ensures complete salt formation.

  • Purification : Silica gel chromatography (eluent: ethyl acetate/methanol, 9:1) removes unreacted starting materials.

Ion Exchange Resin Method

The free acid is passed through a Dowex® sodium form resin column, exchanging protons for sodium ions. This method avoids alkaline conditions, preserving acid-sensitive functional groups.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (D₂O) : δ 8.10–8.12 (d, 2H, aromatic), 7.85–7.88 (d, 2H, aromatic), 5.62 (s, 1H, tetrazole).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring), 1240 cm⁻¹ (C=S).

Purity Assessment

  • HPLC : >98% purity using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).

  • Elemental Analysis : Calculated for C₈H₄N₄Na₂O₂S: C 34.29%, H 1.43%, N 19.99%; Found: C 34.15%, H 1.50%, N 19.85%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CycloadditionHigh yield, scalableRequires toxic NaN₃80–99
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed70–85
ThionationSelective sulfur incorporationCostly reagents (Lawesson’s)60–72
Direct SynthesisOne-pot procedureModerate yields50–65

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted benzoic acid derivatives .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized using different methods involving the reaction of benzoic acid derivatives with sodium azide and other reagents. For instance, studies have shown that the use of catalytic systems can enhance the yield of 5-substituted tetrazoles from corresponding nitriles and sodium azide .

Key Synthesis Methods:

  • Catalytic Reactions: Utilizing catalysts like zinc salts or tetrabutylammonium fluoride to facilitate the cycloaddition reactions .
  • Oxidative Methods: The oxidation of benzaldehyde to benzoic acid has been optimized using hydrogen peroxide in the presence of heterogeneous catalysts like SA-rGO .

Biological Activities

The biological significance of benzoic acid derivatives, including the sodium salt form, is notable in antimicrobial research. Various studies have demonstrated that compounds derived from benzoic acid exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a pilot study indicated that certain tetrazole derivatives showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity Overview:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Ta-d50% - 66.67%Negative
T8a-d42.31%Negative

Pharmaceutical Applications

Benzoic acid derivatives have been explored for their potential therapeutic applications. Research indicates that these compounds may serve as effective agents in treating various diseases due to their ability to inhibit specific biological pathways. For instance, studies have identified benzoic acid-based inhibitors that target STAT3 signaling pathways in cancer cells, demonstrating efficacy in both in vitro and in vivo settings .

Industrial Applications

The industrial relevance of benzoic acid derivatives extends to their use as preservatives in food and cosmetic products due to their antimicrobial properties. The sodium salt form is particularly noted for its stability and effectiveness at low concentrations when used in combination with other organic acids .

Potential Industrial Uses:

  • Food Preservation: As a preservative to inhibit microbial growth.
  • Cosmetics: Utilized for its antimicrobial properties to enhance product shelf life.

Case Studies

Several case studies highlight the successful application of benzoic acid derivatives in real-world scenarios:

  • Study on Antimicrobial Efficacy: A comprehensive analysis was conducted on various synthesized tetrazole derivatives where their antimicrobial activities were tested against common pathogens, leading to the identification of several promising candidates for further development .
  • Pharmaceutical Development: Research focused on developing formulations containing benzoic acid derivatives for ocular diseases has shown positive results in preclinical trials, suggesting a pathway for future therapeutic applications .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Salts of Benzoic Acid Derivatives

Key comparisons focus on substituents, sodium stoichiometry, solubility, and functional roles:

Table 1: Comparative Analysis of Sodium Salts of Benzoic Acid Derivatives
Compound Name (CAS No.) Substituents Sodium Ratio Key Properties/Applications
Target Compound 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl) 1:2 High polarity, potential pharmaceutical use (e.g., bioisostere for carboxylic acids)
Benzoic acid, 4-methyl- (10482-43-6) 4-methyl 1:1 Moderate solubility; preservative in food/pharma
Benzoic acid, 3-sulfo-, 1-dodecyl ester (17264-54-9) 3-sulfo, dodecyl ester 1:1 Amphiphilic; surfactant applications
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) Thiadiazole core N/A Antimicrobial activity; synthesized via NaH/DMF-mediated coupling
Key Findings:
  • Tetrazole vs. Thiadiazole : The target compound’s tetrazole ring (vs. thiadiazole in 3d ) offers higher nitrogen content and stability, making it suitable for high-energy materials or metal coordination. Thiadiazoles, however, are more commonly associated with antimicrobial activity.
  • Sodium Stoichiometry : The 1:2 ratio in the target compound suggests dual deprotonation (carboxylic acid and tetrazole-thiol), enhancing water solubility compared to 1:1 salts like 10482-43-4. This property is critical for pharmaceutical formulations requiring ionic solubility .
  • Functional Groups : The 3-sulfo-dodecyl ester (17264-54-9 ) exhibits surfactant behavior due to its amphiphilic structure, whereas the target compound’s polar tetrazole group lacks hydrophobic segments, favoring aqueous applications.

Biological Activity

Benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt (1:2) is a compound that combines the properties of benzoic acid with a tetrazole derivative. This article explores its biological activities, synthesis methods, and potential applications based on diverse research findings.

Structural Overview

The structural formula of this compound consists of a benzoic acid moiety linked to a 2,5-dihydro-5-thioxo-1H-tetrazole group. This unique structure enhances its solubility and reactivity compared to benzoic acid alone, potentially leading to varied biological activities.

Biological Activities

  • Antimicrobial Properties
    • Sodium Benzoate : The sodium salt form of benzoic acid is well-known for its antimicrobial properties. It acts as a bacteriostatic and fungistatic agent, effectively inhibiting the growth of spoilage microorganisms in acidic environments. Studies indicate that sodium benzoate can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
    • Tetrazole Derivatives : Compounds containing tetrazole rings have demonstrated significant antibacterial and antifungal activities. For instance, certain 5-substituted tetrazoles have shown efficacy against various pathogens, including Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
  • Therapeutic Applications
    • Sodium benzoate has been explored for therapeutic applications beyond food preservation. It may assist in treating urea cycle disorders by facilitating the excretion of excess nitrogen. Additionally, it has been suggested as an adjunct therapy in schizophrenia treatment due to its potential neuroprotective effects.
  • Antioxidant Activity
    • Some studies have indicated that benzoic acid derivatives possess antioxidant properties, which may contribute to their biological activity by reducing oxidative stress within cells .

Synthesis Methods

The synthesis of benzoic acid, 4-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)-, sodium salt can be approached through several methods:

  • Cycloaddition Reactions : A common method involves the [3+2] cycloaddition reaction between nitriles and sodium azide under optimized conditions, yielding high purity and yield of the desired tetrazole derivatives .
Reaction ConditionsYield (%)
Nitrile + NaN₃ in DMSO at 120°C89%

Study on Antimicrobial Activity

A study conducted by Cheon et al. synthesized various 5-substituted 1H-tetrazoles and tested their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Therapeutic Potential

Research has highlighted the metabolic interactions of sodium benzoate with liver enzymes, suggesting that it forms hippuric acid upon conjugation with glycine. This metabolic pathway is crucial for understanding its therapeutic implications in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing benzoic acid derivatives with tetrazole-thione substituents?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and amino-triazole precursors. A typical approach involves refluxing 4-amino-triazole derivatives with benzaldehyde analogs in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . For sodium salt formation, stoichiometric reaction with sodium hydroxide under controlled pH (7–8) is advised, followed by recrystallization from ethanol/water mixtures .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1). Yield optimization may require adjusting molar ratios (1:1.2 for aldehyde:triazole) and reflux duration (4–6 hours).

Q. How can spectroscopic techniques (NMR, IR) characterize the tetrazole-thione moiety in this compound?

  • Methodology :

  • IR : The thione (C=S) stretch appears at 1150–1250 cm⁻¹, while the tetrazole ring shows absorption at 1450–1550 cm⁻¹. Carboxylate (COO⁻) symmetric/asymmetric stretches are observed at 1400–1450 cm⁻¹ and 1550–1610 cm⁻¹, respectively .
  • ¹H NMR : The aromatic protons of the benzoic acid moiety resonate at δ 7.5–8.0 ppm. The tetrazole-thione NH proton appears as a singlet at δ 12.5–13.5 ppm (DMSO-d₆) .
    • Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) to confirm assignments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s structural conformation?

  • Methodology : Use SHELXL for refinement. Key steps include:

  • Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion artifacts .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. For the tetrazole-thione group, constrain S–C and N–N distances to 1.65–1.68 Å and 1.30–1.35 Å, respectively, based on prior tetrazole-thione structures .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
    • Data Contradictions : If bond lengths deviate (>0.05 Å) from expected values, re-examine data integration (e.g., twinning or disorder) using SHELXD .

Q. What strategies address conflicting data between computational models and experimental results for the compound’s electronic properties?

  • Approach :

  • DFT Calibration : Optimize basis sets (e.g., 6-311++G** vs. 6-31G*) to match experimental UV-Vis spectra. For π→π* transitions in the tetrazole-thione group, TD-DFT calculations should align with λmax ~320 nm (methanol) .
  • Experimental Adjustments : Account for solvent effects (e.g., COSMO model) and aggregation states (monomer vs. dimer) in solution-phase measurements .
    • Case Study : If computed HOMO-LUMO gaps differ by >0.3 eV from electrochemical bandgaps, verify redox conditions (e.g., potentiostat calibration) and sample purity (HPLC ≥95%) .

Key Recommendations

  • Structural Analysis : Prioritize high-resolution crystallography over powder XRD for resolving tetrazole-thione tautomerism .
  • Synthesis : Use glacial acetic acid as a catalyst to enhance reaction rates without compromising purity .
  • Data Reconciliation : Employ multi-technique validation (e.g., XRD + NMR + DFT) to resolve electronic or steric discrepancies .

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